

Standard protocols for the synthesis of Uramil in a research lab

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Compound of Interest

Compound Name: Uramil

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Application Notes and Protocols for the Synthesis of Uramil

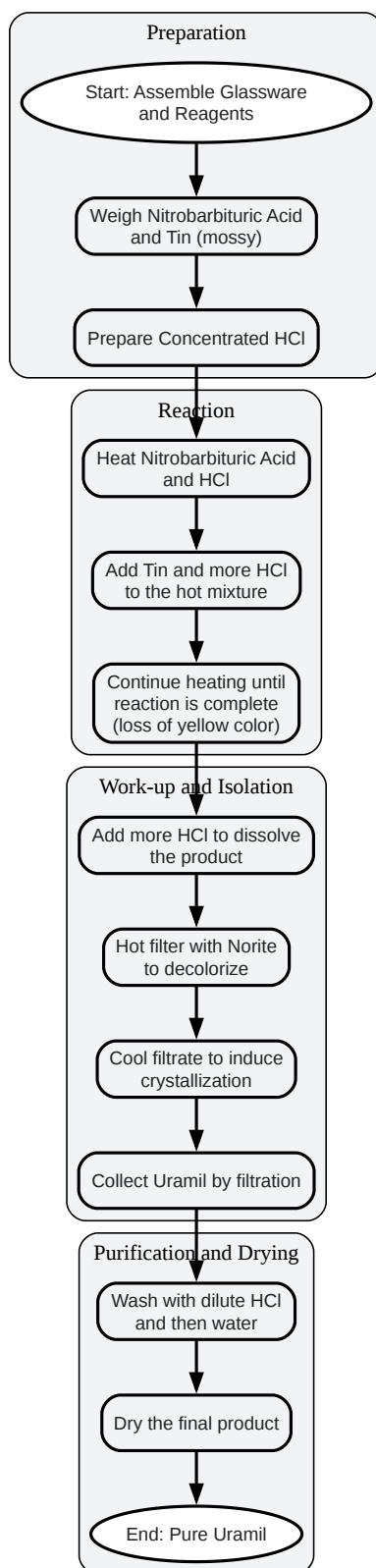
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of **Uramil** (5-aminobarbituric acid), a key intermediate in the synthesis of various compounds of medicinal and biological interest, including uric acid and its derivatives. The primary protocol detailed below is the reduction of nitrobarbituric acid, a reliable method with a good yield.

Synthetic Pathways Overview

Uramil can be synthesized through several routes. The most common and well-documented method in a research laboratory setting is the reduction of a nitro-substituted barbituric acid. Other reported methods include the reduction of alloxan derivatives and the amination of 5-halobarbituric acids. This document will focus on the reduction of nitrobarbituric acid.

Logical Workflow for Uramil Synthesis



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Caption: Experimental workflow for the synthesis of **Uramil**.

Protocol: Synthesis of Uramil via Reduction of Nitrobarbituric Acid

This protocol is adapted from a procedure published in Organic Syntheses.[1] It details the reduction of 5-nitrobarbituric acid (violuric acid) using mossy tin and concentrated hydrochloric acid.

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Notes
5-Nitrobarbituric Acid	173.09	100 g (0.58 mol)	Starting material.
Mossy Tin	118.71	250 g (2.1 gram atoms)	Reducing agent.
Concentrated HCl	36.46	~4 L	Reagent and solvent.
Norite (Activated Carbon)	-	As needed	For decolorization.
Distilled Water	18.02	As needed	For washing.
Ice	-	As needed	For cooling.

Equipment

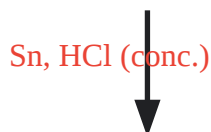
- 5 L round-bottom flask
- Heating mantle or water bath
- Reflux condenser
- Sintered-glass funnel
- Buchner funnel and filter flask
- Beakers
- Graduated cylinders

Experimental Procedure

- **Reaction Setup:** In a 5 L flask, combine 100 g (0.58 mol) of 5-nitrobarbituric acid and 600 mL of concentrated hydrochloric acid. Heat the mixture on a boiling water bath.
- **Reduction:** To the hot mixture, add 250 g (2.1 gram atoms) of mossy tin and an additional 400 mL of concentrated hydrochloric acid over a period of about 30 minutes. Continue heating the mixture. The reaction is complete when the yellow color of the nitrobarbituric acid is no longer visible in the liquid.^[1]
- **Dissolution and Decolorization:** Add approximately 3 L more of concentrated hydrochloric acid to the reaction mixture and heat until all the white solid (**uramil**) dissolves. Add a small amount of Norite (activated carbon) to the hot solution and filter through a sintered-glass funnel.^[1]
- **Crystallization:** Allow the hot filtrate to stand in an icebox overnight. **Uramil** will precipitate out of the solution. If crystallization does not occur, the solution may need to be concentrated under reduced pressure and cooled again.^[1]
- **Isolation and Washing:** Collect the precipitated **uramil** on a filter. Wash the product thoroughly with liberal quantities of dilute hydrochloric acid, followed by a final wash with water to remove any tin salts.^[1]
- **Drying:** Dry the resulting white powder. The yield of **uramil**, which does not melt below 400°C, is typically between 40–46 g (63–73% of the theoretical amount).^[1] The product is a fine, white powder that may turn pink or red upon standing.^[1]

Chemical Reaction Pathway

5-Nitrobarbituric Acid

Uramil
(5-Aminobarbituric Acid)[Click to download full resolution via product page](#)

Caption: Reduction of 5-nitrobarbituric acid to **Uramil**.

Alternative Synthetic Approaches

While the reduction of nitrobarbituric acid is a robust method, other synthetic routes have been reported in the literature, although detailed, reproducible protocols for a research lab setting are less commonly published.

- From Alloxantin: **Uramil** has been obtained by boiling alloxantin with ammonium chloride.[1]
- From Alloxan Phenylhydrazone: Reduction of alloxan phenylhydrazone with tin and hydrochloric acid also yields **uramil**. [1]
- From Barbituric Acid Derivatives: The synthesis often involves the creation of a 5-substituted barbituric acid, such as a 5-bromo derivative, which can then undergo amination.[2][3]

These alternative methods may be suitable for specific research applications but may require more extensive optimization and development compared to the well-established protocol provided above.

Safety Precautions

- Work in a well-ventilated fume hood, especially when handling concentrated hydrochloric acid.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The reaction between tin and hydrochloric acid can be vigorous. Add reagents slowly and monitor the reaction temperature.
- Handle hot glassware with appropriate clamps and heat-resistant gloves.

Disclaimer: This document is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety measures and in compliance with institutional and regulatory guidelines.

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